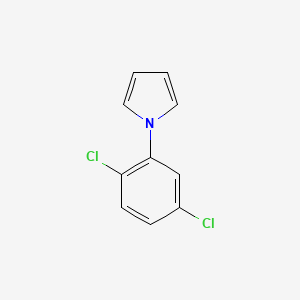

1-(2,5-dichlorophenyl)-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

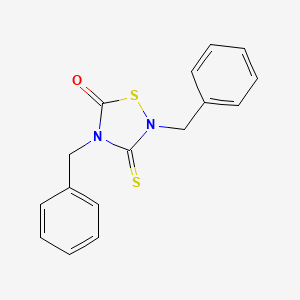

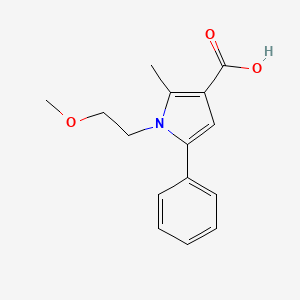

1-(2,5-dichlorophenyl)-1H-pyrrole, also known as DCIPP, is a chemical compound that has been studied extensively in scientific research due to its unique properties. This compound is a pyrrole derivative and has been found to have various biochemical and physiological effects. It has been synthesized using different methods, and its mechanism of action has been the subject of many studies.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

1-(2,5-dichlorophenyl)-1H-pyrrole derivatives have been studied for their corrosion inhibition properties. A pyrrole derivative, synthesized through a one-pot reaction, demonstrated significant efficiency in inhibiting corrosion on steel surfaces. This is supported by electrochemical studies indicating the compound's ability to block active sites on the steel surface (Louroubi et al., 2019).

Structural and Spectroscopic Analysis

Structural and spectroscopic studies have been conducted on various this compound derivatives. For instance, a compound with a dihedral angle between the pyrrole ring and the dichlorophenyl group has been analyzed using techniques like X-ray diffraction and NMR spectroscopy. This research provides insights into the molecular structure of such compounds (Jing Xu et al., 2009).

Electrochemical and Optical Properties

Studies have also focused on the electrochemical and optical properties of this compound derivatives. For example, a study on conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (a related compound) revealed their potential in electronic applications due to their photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).

Antitumoral Agents

Some this compound derivatives have been identified as potential antitumoral agents. The crystal structure of specific derivatives, obtained from synchrotron X-ray powder diffraction data, supports their use in this field (Silva et al., 2012).

Electronic Intercommunication

Investigations into the electronic properties of certain this compound derivatives have shown that they can exhibit electronically intercommunicating characteristics. This is significant in the context of electrochemistry and molecular electronics (Hildebrandt et al., 2011).

Chemical Reactivity Analysis

Chemical reactivity and hydrogen-bonding analyses have been conducted on derivatives of this compound. These studies, combining experimental and theoretical approaches, help in understanding the intramolecular interactions and reactivity of these compounds (Tiwari et al., 2013).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors

Mode of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with biological targets, which could also be true for 1-(2,5-dichlorophenyl)-1H-pyrrole.

Result of Action

The broad range of biological activities exhibited by similar compounds suggests that this compound could have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGWGCAHKLRCJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)

![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)